molecular formula C12H15N B14663123 N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline CAS No. 38644-58-5

N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline

Cat. No.: B14663123
CAS No.: 38644-58-5
M. Wt: 173.25 g/mol
InChI Key: AKZORIDZMOTRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. It features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline typically involves the reaction of aniline with 3-methyl-2-methylidenebut-3-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and yields is also common. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines.

Scientific Research Applications

N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline is unique due to its complex structure, which combines both aromatic and aliphatic components. This makes it versatile in various chemical reactions and applications, distinguishing it from simpler aniline derivatives.

Properties

CAS No.

38644-58-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-(3-methyl-2-methylidenebut-3-enyl)aniline

InChI

InChI=1S/C12H15N/c1-10(2)11(3)9-13-12-7-5-4-6-8-12/h4-8,13H,1,3,9H2,2H3

InChI Key

AKZORIDZMOTRFX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C)CNC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.